molecular formula C6H2F5NO2S B2420386 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride CAS No. 2219419-32-4

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride

Cat. No.: B2420386
CAS No.: 2219419-32-4
M. Wt: 247.14
InChI Key: TZMWKLWAEOFJER-UHFFFAOYSA-N
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Description

Chemical Significance and Nomenclature

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride (CAS 2219419-32-4) is a fluorinated heterocyclic compound with the molecular formula C₆H₂F₅NO₂S and a molecular weight of 247.14 g/mol. Its IUPAC name, This compound, reflects its structural features:

  • A pyridine ring substituted at the 2-position with fluorine.
  • A trifluoromethyl (-CF₃) group at the 6-position.
  • A sulfonyl fluoride (-SO₂F) moiety at the 3-position.

The trifluoromethyl group confers strong electron-withdrawing effects, polarizing the pyridine ring and enhancing electrophilicity at the sulfonyl fluoride site. This electronic configuration facilitates nucleophilic substitution reactions, particularly at the sulfur center, making the compound a versatile intermediate in synthetic chemistry.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₆H₂F₅NO₂S
Molecular Weight 247.14 g/mol
SMILES C1=CC(=NC(=C1S(=O)(=O)F)F)C(F)(F)F
InChI Key TZMWKLWAEOFJER-UHFFFAOYSA-N

Historical Development and Discovery

The compound emerged from advancements in trifluoromethylpyridine (TFMP) chemistry, which gained prominence in the 1980s due to the agrochemical industry's demand for bioactive fluorinated intermediates. Early synthetic routes involved halogen exchange reactions , such as the fluorination of 2-chloro-6-(trichloromethyl)pyridine with hydrogen fluoride (HF) under catalytic conditions.

A landmark patent (WO2015151116A2) detailed a scalable industrial process using potassium fluoride (KF) at 350°C to convert 2,4-dichloro-6-(trifluoromethyl)pyridine into 2,4-difluoro-6-(trifluoromethyl)pyridine, achieving high yields (95–98%). Subsequent optimization introduced antimony-based catalysts (e.g., SbCl₂F₃) to enhance regioselectivity and reduce byproducts. These developments enabled large-scale production, critical for applications in fungicides like picoxystrobin .

Current Research Trends and Industrial Relevance

Recent research focuses on two primary areas :

  • Synthetic Methodologies :
    • Electrochemical oxidation of thiols to sulfonyl fluorides using KF, enabling solvent-free reactions with high atom economy.
    • Continuous-flow systems for safer handling of HF and improved reaction control.
  • Applications :
    • Agrochemicals : As a precursor to strobilurin fungicides.
    • Chemical Biology : Sulfonyl fluorides are leveraged in SuTEx (Sulfur-Triazole Exchange) chemistry for proteome-wide profiling of tyrosine residues.
    • Pharmaceuticals : Exploration as a warhead in covalent inhibitors targeting serine hydrolases.

Table 2: Industrial Applications

Sector Use Case Key Reference
Agrochemicals Picoxystrobin synthesis
Chemical Proteomics Tyrosine-selective protein labeling
Organic Synthesis Electrophilic intermediate for coupling

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5NO2S/c7-5-3(15(11,13)14)1-2-4(12-5)6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMWKLWAEOFJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with hydrogen fluoride and ferric chloride in a suitable solvent at elevated temperatures . The reaction mixture is stirred at around 170°C for several hours, and the progress is monitored using gas chromatography. After the reaction is complete, the mixture is cooled to room temperature, and the resulting product is neutralized with a saturated sodium carbonate solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. The scalability of the reaction conditions ensures that the compound can be produced efficiently for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative .

Scientific Research Applications

Drug Development

The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its sulfonyl fluoride group is particularly reactive, allowing for the introduction of various functional groups that can enhance biological activity. For instance, it has been utilized in the synthesis of inhibitors targeting specific enzymes, showcasing its versatility in medicinal chemistry .

Case Study: Synthesis of Antiviral Agents

Research has demonstrated the utility of 2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride in developing antiviral agents. In one study, derivatives of this compound were synthesized to target viral proteases, which are crucial for viral replication. The modifications made using this compound led to enhanced potency against several viral strains, indicating its potential as a scaffold for drug design .

Fungicides

This compound is also significant in the agrochemical sector, particularly in the formulation of fungicides such as picoxystrobin. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues and exhibit antifungal activity .

Case Study: Development of Picoxystrobin

The synthesis of picoxystrobin involves using this compound as an intermediate. Research has shown that this fungicide effectively controls various fungal diseases in crops while minimizing environmental impact due to its targeted action .

Electrochemical Approaches

Recent advancements have introduced electrochemical methods for synthesizing sulfonyl fluorides, including this compound. This method is environmentally friendly and allows for mild reaction conditions, making it an attractive alternative to traditional synthetic routes .

Industrial Production

The industrial production of this compound has been optimized to achieve high yields and purity through processes involving fluorination reactions with suitable precursors under controlled conditions . The ability to recycle unreacted materials further enhances the economic viability of its production.

Summary Table of Applications

Application AreaSpecific UseExample/Case Study
PharmaceuticalsIntermediate for drug synthesisSynthesis of antiviral agents targeting viral proteases
AgrochemicalsFungicide formulationDevelopment of picoxystrobin
Synthesis MethodsElectrochemical synthesisEnvironmentally benign approaches
Industrial ProductionLarge-scale productionHigh-yield fluorination processes

Mechanism of Action

The mechanism by which 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride exerts its effects is primarily through its interaction with specific molecular targets. The electron-withdrawing nature of the fluorine and sulfonyl fluoride groups enhances the compound’s reactivity, allowing it to form stable complexes with enzymes or receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to desired therapeutic effects .

Biological Activity

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the trifluoromethyl and sulfonyl groups, suggest significant interactions with biological targets, making it a candidate for various therapeutic applications.

The compound can be represented by the following structural formula:

C7H4F4N1O2S\text{C}_7\text{H}_4\text{F}_4\text{N}_1\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl fluoride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity. This mechanism has been explored in various studies focusing on enzyme inhibition and receptor modulation .

Biological Activity

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For example, it has shown promising results in inhibiting cancer cell lines such as HCT116 and HePG2, with IC50 values reported in the range of 12.4 to 17.8 μM . Additionally, molecular docking studies have indicated effective binding to critical proteins involved in cancer progression, suggesting that the compound could serve as a lead in drug development.

Table 1: Biological Activity Summary

Cell Line IC50 (μM) Mechanism
HCT11617.8Inhibition of cell proliferation
HePG212.4Induction of apoptosis
A54917.6Down-regulation of oncogenes

Case Studies

  • Inhibition of Cancer Cell Growth : A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that treatment led to significant reductions in cell viability, particularly in HCT116 cells, where apoptosis was induced through the down-regulation of key oncogenes such as EGFR and KRAS .
  • Enzyme Interaction Studies : Further research focused on the compound's interaction with human Son of sevenless homolog 1 (SOS1) and Escherichia coli enoyl reductase. Docking simulations suggested that the compound binds effectively to these targets, inhibiting their activity and providing a basis for its use in therapeutic applications against bacterial infections and cancer .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits favorable absorption characteristics, although detailed metabolic pathways remain to be elucidated.

Table 2: Pharmacokinetic Parameters

Parameter Value
AbsorptionHigh
DistributionModerate
MetabolismHepatic (CYP450)
Elimination Half-lifeTBD

Q & A

Q. What are the common synthetic routes for 2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride?

The synthesis typically involves sequential functionalization of the pyridine ring. A foundational approach includes:

Trifluoromethylation : Introducing the trifluoromethyl group via CuCF3-mediated reactions (e.g., using aryl halides and fluoroform-derived reagents) .

Fluorination : Electrophilic fluorination using agents like KF in DMSO or Selectfluor™ at the 2-position of the pyridine ring.

Sulfonylation : Reacting the intermediate with chlorosulfonic acid under controlled conditions to install the sulfonyl fluoride group .

Q. Key Reaction Conditions :

StepReagents/ConditionsYieldReference
TrifluoromethylationCuCF3, DMF, 80°C~60-75%
FluorinationKF, DMSO, 120°C~50-65%
SulfonylationClSO3H, 0-5°C~70-85%

Q. How can the reactivity of the sulfonyl fluoride group be exploited in nucleophilic substitution reactions?

The sulfonyl fluoride group is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, or thiols. For example:

  • Amine Substitution : Reacting with primary amines (e.g., benzylamine) in THF at room temperature yields sulfonamide derivatives, critical in drug discovery .
  • Thiol Coupling : In aqueous basic conditions (pH 8-9), thiols displace the fluoride to form stable thioether linkages, useful in bioconjugation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during trifluoromethylation or fluorination?

Regioselectivity is influenced by:

  • Directing Groups : Electron-withdrawing substituents (e.g., sulfonyl fluoride) can direct trifluoromethylation to specific positions. Computational studies (DFT) predict preferential sites for electrophilic attack .
  • Catalytic Systems : Palladium catalysts with bidentate ligands (e.g., Xantphos) enhance selectivity in cross-coupling reactions for trifluoromethyl group installation .

Example Optimization :
Replacing CuCF3 with Pd(OAc)2/Xantphos increased regioselectivity from 3:1 to >10:1 for the 6-position trifluoromethylation .

Q. How can structural ambiguities in derivatives be resolved when spectroscopic data conflicts?

Contradictions in NMR or mass spectrometry data often arise due to:

  • Tautomerism : Fluorinated pyridines may exhibit keto-enol tautomerism, altering peak splitting in 1H^1H-NMR.
  • Crystallographic Validation : Single-crystal X-ray diffraction (as in ’s SI) resolves ambiguities in substituent positioning .
  • Dynamic NMR Studies : Variable-temperature 19F^{19}F-NMR can detect conformational changes influencing chemical shifts .

Q. What methodologies optimize bioactivity in sulfonamide derivatives for anticancer applications?

Derivatives with anti-proliferative activity require:

  • Structure-Activity Relationship (SAR) : Modifying the pyridine ring’s 3-position with electron-deficient groups (e.g., nitro or cyano) enhances binding to kinase domains .
  • In Silico Screening : Molecular docking against targets like EGFR or VEGFR2 identifies optimal substituents before synthesis .

Case Study :
A derivative with a 3-cyano group showed IC50 = 0.8 µM against HeLa cells, compared to 5.2 µM for the parent compound .

Q. How are hazards managed during large-scale reactions involving sulfonyl fluorides?

Safety protocols include:

  • Controlled Ventilation : To avoid inhalation of irritant vapors (evidenced by toxicity in ) .
  • In Situ Quenching : Using aqueous NaHCO3 to neutralize excess chlorosulfonic acid before workup .
  • Real-Time Monitoring : FTIR tracks reaction progress, minimizing exposure during sampling .

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